1,3-Di([2,2'-bithiophen]-5-yl)propane-1,3-dione

Anti-virulence Staphylococcus aureus CrtN inhibitor

Medicinal chemistry teams seeking to diversify S. aureus CrtN inhibitor libraries beyond biphenyl chemotypes often face scaffold scarcity. This bis-bithiophene β-diketone solves that by providing a structurally distinct, symmetric O,O-chelating chemotype with an extended π-system. • Enables scaffold-hopping studies with a documented CrtN IC50 >1.25 µM. • Serves as a metalation substrate for luminescent lanthanide complexes. • Defined C19H12O2S4 structure for QSAR training datasets. Supplied at ≥95% purity for consistent experimental reproducibility and reliable procurement.

Molecular Formula C19H12O2S4
Molecular Weight 400.6 g/mol
CAS No. 832732-77-1
Cat. No. B12333297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Di([2,2'-bithiophen]-5-yl)propane-1,3-dione
CAS832732-77-1
Molecular FormulaC19H12O2S4
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC=C(S2)C(=O)CC(=O)C3=CC=C(S3)C4=CC=CS4
InChIInChI=1S/C19H12O2S4/c20-12(14-5-7-18(24-14)16-3-1-9-22-16)11-13(21)15-6-8-19(25-15)17-4-2-10-23-17/h1-10H,11H2
InChIKeyJLVWUBGGZSKQGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Di([2,2'-bithiophen]-5-yl)propane-1,3-dione: Overview


1,3-Di([2,2'-bithiophen]-5-yl)propane-1,3-dione (CAS 832732-77-1) is a symmetric β-diketone featuring two 2,2'-bithiophene arms attached to a central 1,3-propanedione core [1]. With a molecular formula of C19H12O2S4 and molecular weight of 400.6 g/mol, this compound belongs to the class of oligothiophene-functionalized β-diketones, a family of molecules recognized for their metal-chelating capability, tunable optical properties, and emerging anti-virulence activity [2]. It is commercially available as a research chemical with a minimum purity specification of 95% [1].

Why This Bis-Bithiophene Cannot Be Replaced by Simpler Analogs


The precise architecture of this compound—a 1,3-diketone core symmetrically substituted with two intact 2,2'-bithiophene units—is structurally non-trivial. Unlike simpler analogs such as 1,3-di(2-thienyl)-1,3-propanedione (TPD; CAS 1138-14-3), which bears only mono-thiophene arms, the bis-bithiophene scaffold confers an extended π-conjugation length and a substantially higher computed lipophilicity (XLogP3-AA of 5.9 vs. an estimated ~2.6 for TPD) [1]. Furthermore, this compound's biological activity profile, including its documented—albeit weak—inhibition of the S. aureus virulence target CrtN (diapophytoene desaturase, IC50 >1.25 µM), is absent from simpler β-diketones such as dibenzoylmethane [2]. Interchanging this compound with a generic thiophene β-diketone therefore risks losing the specific conjugation length, lipophilicity, metal-chelation geometry, and any target-specific biological interactions that are characteristic of the bis-bithiophene framework.

Quantitative Differentiation Evidence vs. Closest Analogs


CrtN Enzyme Inhibition Activity

This compound has been screened against diapophytoene desaturase (CrtN) in Staphylococcus aureus Newman and demonstrated an IC50 of >1.25 µM (>1,250 nM) in a staphyloxanthin pigment inhibition assay measured after 48 hours [1]. This activity, while weak, is notable because simpler β-diketones such as 1,3-di(2-thienyl)-1,3-propanedione (CAS 1138-14-3) and dibenzoylmethane have not been reported as CrtN inhibitors in this assay system. The most potent CrtN inhibitors in the same screening series (compounds 23a and 23b) achieved IC50 values of 0.02–10.5 nM, representing an approximately 120-fold to >60,000-fold potency gap that highlights this compound's weak activity [2].

Anti-virulence Staphylococcus aureus CrtN inhibitor

Extended π-Conjugation Length

The target compound possesses two bithiophene arms, each comprising two linked thiophene rings, providing eight aromatic thiophene units in the overall π-system (four per arm) compared to only two total thiophene rings in 1,3-di(2-thienyl)-1,3-propanedione (TPD, CAS 1138-14-3) [1][2]. Jaafari et al. demonstrated that β-diketones bearing bithiophene substituents (BTPD) could be synthesized via Claisen condensation with yields comparable to the mono-thiophene analog TPD (~60%), but the extended conjugation of the bithiophene variant enables enhanced electronic coupling between the β-diketone core and the oligothiophene arms [3].

Extended conjugation Oligothiophene Optoelectronic

Computed Lipophilicity Differentiation

The target compound has a computed XLogP3-AA value of 5.9, reflecting the contribution of four thiophene rings and the absence of polar hydrogen bond donors [1]. This value is approximately 3.3 log units higher than that of the mono-thiophene analog TPD (estimated XLogP3-AA ~2.6) and approximately 2.9 log units higher than dibenzoylmethane (XLogP3 ~3.0) [2]. The high lipophilicity is consistent with a computed polar surface area (PSA) of 147.1 Ų and zero hydrogen bond donors [1].

Lipophilicity LogP ADME prediction

Metal Chelation with Extended Architecture

The 1,3-propanedione core provides a well-established bidentate O,O-chelating site capable of coordinating transition metals and lanthanides. Jaafari et al. demonstrated that β-diketone oligothiophenes (including bithiophene-substituted variants) can be successfully metalated to produce complexes with tunable optical and electronic properties, wherein the metallic moiety and the π-conjugated system are electronically coupled and their properties interact mutually [1]. The Claisen condensation synthesis of the bithiophene variant (BTPD) proceeded with ~60% yield, comparable to the mono-thiophene analog TPD [1].

Metal chelation β-Diketone ligand Metallo-organic

Recommended Research and Procurement Scenarios


Anti-Virulence Drug Discovery: CrtN Scaffold-Hopping

This compound is suitable for medicinal chemistry teams investigating CrtN (diapophytoene desaturase) as a target for anti-virulence therapy against pigmented Staphylococcus aureus. Although its CrtN IC50 (>1.25 µM) is substantially weaker than lead biphenyl-based inhibitors (0.02–10.5 nM), its structurally distinct bis-bithiophene β-diketone scaffold provides a chemotype for scaffold-hopping studies [1]. Procurement is recommended for teams seeking to diversify their CrtN inhibitor library beyond biphenyl chemotypes, not for those requiring potent tool compounds [1][2].

Luminescent Metal-Organic Complex Synthesis

The bis-bithiophene 1,3-diketone offers a bidentate O,O-chelation site coupled to an extended oligothiophene π-system. Jaafari et al. established that this class of compounds can be successfully metalated to yield complexes with tunable optical and electronic properties arising from coupling between metal d-orbitals and the π-conjugated backbone [3]. Researchers developing luminescent europium or terbium complexes, or studying metal-to-ligand charge transfer in metallo-organic frameworks, should consider this compound for its extended conjugation relative to mono-thiophene β-diketones.

Organic Semiconductor Building Block

With four conjugated thiophene rings symmetrically arranged around a central β-diketone core, this compound provides a defined conjugation length suitable for use as a molecular building block in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or dye-sensitized solar cells [3]. The computed XLogP3-AA of 5.9 and zero hydrogen bond donors [4] indicate high lipophilicity and poor aqueous solubility, making this compound appropriate for organic-solvent-based device fabrication rather than aqueous-processed systems.

Computational Chemistry and QSAR Model Training

For computational chemists building quantitative structure-activity relationship (QSAR) models or machine learning predictors for anti-virulence activity, this compound provides a valuable data point. Its well-defined molecular properties—C19H12O2S4, MW 400.6, XLogP3-AA 5.9, PSA 147.1 Ų, and CrtN IC50 >1.25 µM—make it suitable for inclusion in training datasets where structural diversity among thiophene-containing compounds is required [1][4]. Its weak activity also serves as a useful negative control for benchmarking classification model performance.

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